5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride
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Overview
Description
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is an organic compound with the molecular formula C7H3BrCl2NO It is a derivative of benzimidoyl chloride, characterized by the presence of bromine, chlorine, and a hydroxy group on the benzimidoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves the bromination and chlorination of benzimidoyl chloride. One common method starts with 2-chlorobenzoic acid as the raw material. The process involves a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted to introduce the hydroxy group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve scale-up processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the preparation of 5-bromo-2-chlorobenzoic acid, a key intermediate, can be scaled up with a high yield and low impurity content .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
NBS (N-Bromosuccinimide): Used for bromination reactions.
Sulfuric Acid: Acts as a catalyst in the bromination process.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzimidoyl derivatives .
Scientific Research Applications
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The presence of halogens and the hydroxy group allows it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but with dimethyl groups instead of a hydroxy group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group, used in the synthesis of SGLT2 inhibitors.
5-Bromo-2-chloro-2-hydroxybenzophenone: Similar structure with a benzophenone moiety.
Uniqueness
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a hydroxy group, allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C7H4BrCl2NO |
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Molecular Weight |
268.92 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H |
InChI Key |
VNPNMFIBRIXEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=NO)Cl)Cl |
Origin of Product |
United States |
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